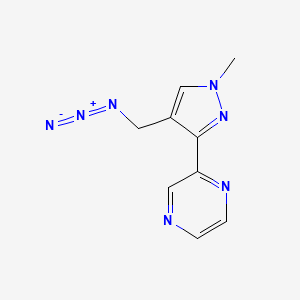

2-(4-(叠氮甲基)-1-甲基-1H-吡唑-3-基)吡嗪

描述

The compound “2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with two nitrogen atoms opposing each other and four carbon atoms interspersed .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of pyrazine, the core structure of the compound , is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazine and its derivatives, including “2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine”, can undergo various chemical reactions. For instance, pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolopyrazine derivatives showed more activity on kinase inhibition .Physical And Chemical Properties Analysis

Pyrazine, the core structure of the compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学研究应用

绿色合成方法

Al-Matar 等人 (2010) 的研究展示了吡喃并[2,3-c]吡唑和吡唑并[1,5-a]嘧啶的绿色、一锅、无溶剂合成,突出了在无需有害溶剂的情况下合成吡唑衍生物的环境效益和效率 (Al-Matar 等人,2010).

抗菌和抗炎剂

Bekhit 等人 (2005) 对新型吡唑衍生物的研究表明它们作为有前途的抗炎和抗菌剂的潜力,这可能对制药应用有益。本研究还强调了合成具有良好的安全性且无致溃疡作用的化合物的必要性 (Bekhit 等人,2005).

先进材料合成

Soriano 等人 (2009) 关于合成具有双吡唑基氮杂环的 Ru(芳烃) 配合物的研究说明了吡唑衍生物在催化中的应用,特别是在酮的氢转移中。这项工作可以为合成化学和工业过程中的新催化剂设计铺平道路 (Soriano 等人,2009).

抗癌研究

Pettinari 等人 (2018) 探索了基于 N、O- 或 N、N-吡唑啉酮的腙在钌(II)-芳烃配合物中的设计,研究了它们的抗癌活性。这项研究为新抗癌药物的开发做出了贡献,展示了吡唑衍生物的治疗潜力 (Pettinari 等人,2018).

抗氧化剂和 DNA 结合特性

Kitawat 和 Singh (2014) 合成了带有 2-吡唑啉衍生物的新型吡嗪部分,并评估了它们的抗菌、抗氧化和 DNA 结合活性。该研究表明在药学中使用这些化合物,特别是在开发具有特定分子靶点的药物中 (Kitawat 和 Singh,2014).

未来方向

作用机制

Target of Action

The compound 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine, which is a pyrazine derivative, has been found to exhibit potent antitubercular activity . The primary target of this compound is the enzyme DprE1, which is involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

In silico studies suggest that the compound interacts favorably with the active site of the dpre1 enzyme . This interaction likely inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of DprE1 by 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and is essential for the survival and pathogenicity of Mycobacterium tuberculosis . Disruption of this pathway leads to the weakening of the cell wall, which can result in cell lysis and death .

Pharmacokinetics

In silico predictions suggest that the compound possesses favorable adme properties and drug-like qualities . Further experimental validation is necessary to confirm these predictions and to understand the impact of these properties on the compound’s bioavailability.

Result of Action

The action of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine results in the inhibition of the DprE1 enzyme, leading to disruption of the arabinogalactan biosynthesis pathway . This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell lysis and death . The compound has demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain in vitro .

生化分析

Biochemical Properties

2-(4-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions due to its reactive azidomethyl group. This group can undergo click chemistry reactions, making the compound useful in bioconjugation and labeling studies. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and lysine residues, through its azidomethyl group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target enzyme .

Cellular Effects

2-(4-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. For example, the compound may inhibit kinases involved in cell proliferation, thereby reducing cell growth and inducing apoptosis in certain cancer cell lines . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine involves its ability to form covalent bonds with biomolecules. The azidomethyl group can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation. This covalent modification can result in changes in protein conformation and function. For instance, the compound may inhibit enzymes involved in DNA replication, leading to reduced cell proliferation . Additionally, it can activate certain signaling pathways by modifying key signaling proteins, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to desired therapeutic effects . At high doses, the compound can cause toxic or adverse effects, such as liver and kidney damage, due to its reactive azidomethyl group . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity .

Metabolic Pathways

2-(4-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also involve phase II reactions, such as glucuronidation and sulfation, which increase its hydrophilicity and facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine within cells and tissues are influenced by its physicochemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects . The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and half-life .

Subcellular Localization

The subcellular localization of 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression . Additionally, the compound can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis .

属性

IUPAC Name |

2-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N7/c1-16-6-7(4-13-15-10)9(14-16)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODDFJBGIDPBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=NC=CN=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

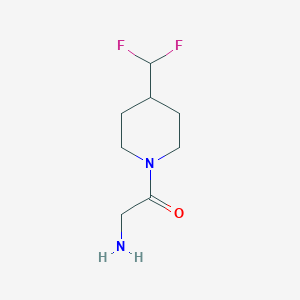

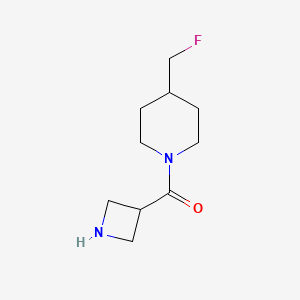

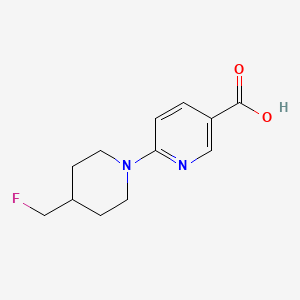

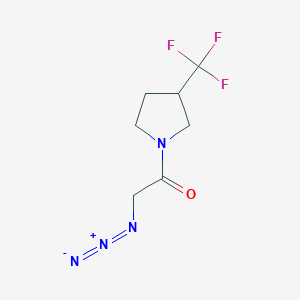

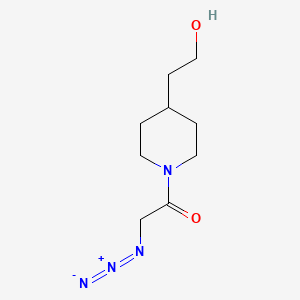

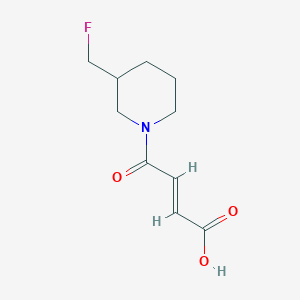

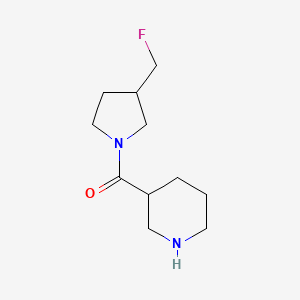

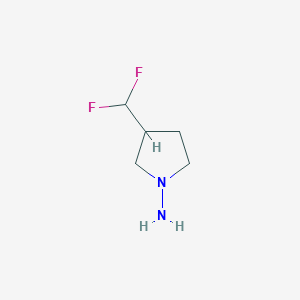

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。